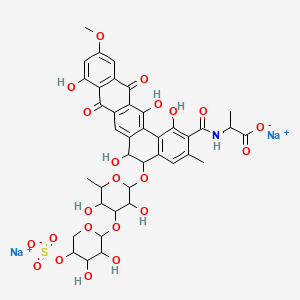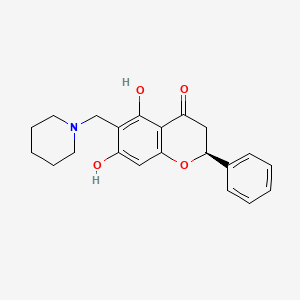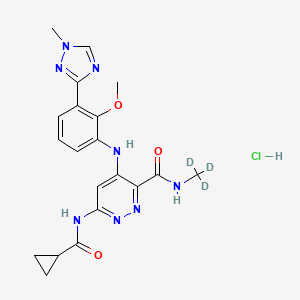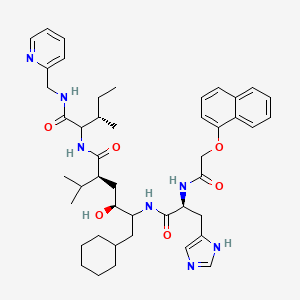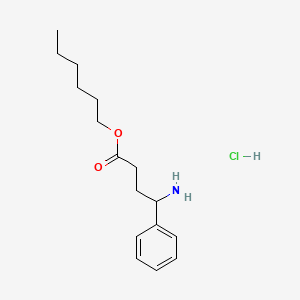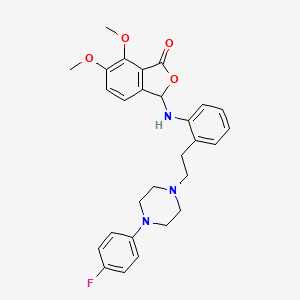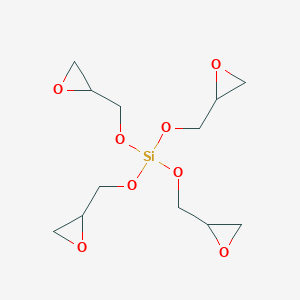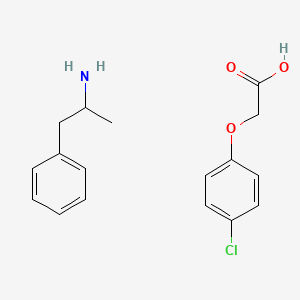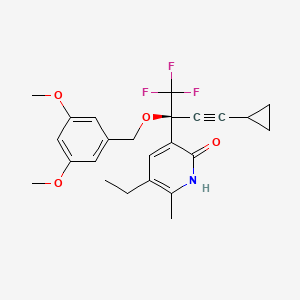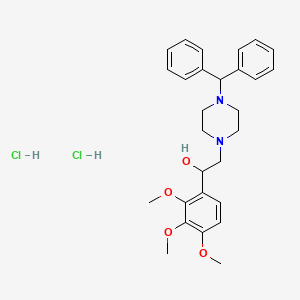
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,4,6-trimethylphenyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Acylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Addition of the Tetrahydro-N-(2,4,6-trimethylphenyl) Group:
- N-alkylation reactions using 2,4,6-trimethylphenyl halides under basic conditions.
Formation of the Hydrochloride Salt:
- Treatment with hydrochloric acid to obtain the monohydrochloride form.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
- Use of continuous flow reactors for efficient cyclization.
- Catalysts to enhance reaction rates and yields.
- Purification techniques like crystallization and chromatography to ensure high purity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,4,6-trimethylphenyl)-, monohydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
-
Formation of the Pyrrolizine Core:
- Starting with a suitable precursor such as a pyrrole derivative.
- Cyclization reactions to form the bicyclic pyrrolizine structure.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,4,6-trimethylphenyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce oxygen functionalities.
Reduction: Employing reducing agents such as lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products:
- Oxidation products may include ketones or carboxylic acids.
- Reduction products could be amines or alcohols.
- Substitution products depend on the substituents introduced.
Aplicaciones Científicas De Investigación
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,4,6-trimethylphenyl)-, monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its pharmacological effects and potential therapeutic uses.
Industry: Utilized in the development of new materials or as a catalyst in certain reactions.
Mecanismo De Acción
The mechanism of action of this compound depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
- Binding to active sites of enzymes, inhibiting or activating their function.
- Interacting with cellular receptors, triggering signal transduction pathways.
Comparación Con Compuestos Similares
- 1H-Pyrrolizine-7a(5H)-acetamide derivatives: Compounds with similar core structures but different substituents.
- Tetrahydro-N-(2,4,6-trimethylphenyl) derivatives: Compounds with the same substituent but different core structures.
Uniqueness:
- The combination of the pyrrolizine core with the tetrahydro-N-(2,4,6-trimethylphenyl) group and the acetamide functionality makes this compound unique. It offers a distinct set of chemical properties and potential biological activities compared to other similar compounds.
This detailed overview provides a comprehensive understanding of 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,4,6-trimethylphenyl)-, monohydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Número CAS |
88069-55-0 |
|---|---|
Fórmula molecular |
C18H27ClN2O |
Peso molecular |
322.9 g/mol |
Nombre IUPAC |
2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)-N-(2,4,6-trimethylphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C18H26N2O.ClH/c1-13-10-14(2)17(15(3)11-13)19-16(21)12-18-6-4-8-20(18)9-5-7-18;/h10-11H,4-9,12H2,1-3H3,(H,19,21);1H |
Clave InChI |
ZHMGWSYQJRJKON-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)NC(=O)CC23CCCN2CCC3)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


